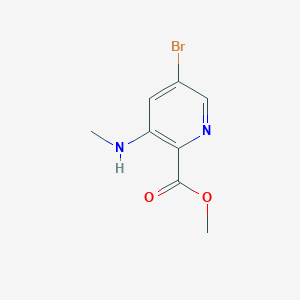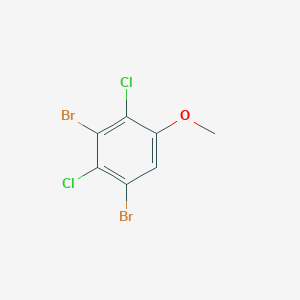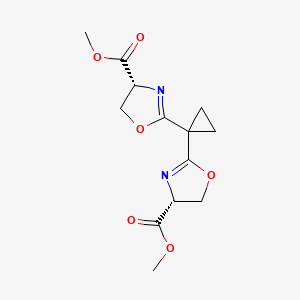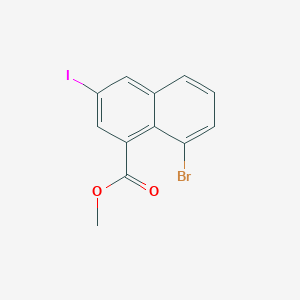![molecular formula C16H14N2O B12850145 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazoles, which are known for their diverse pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound has an allyloxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-(allyloxy)benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antifungal, and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The allyloxy group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the allyloxy group, which can affect its chemical properties and biological activities.
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole:
2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole: Contains a hydroxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of the allyloxy group in 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole makes it unique compared to other benzimidazole derivatives. This group can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for the development of new drugs and materials .
属性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
2-(4-prop-2-enoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N2O/c1-2-11-19-13-9-7-12(8-10-13)16-17-14-5-3-4-6-15(14)18-16/h2-10H,1,11H2,(H,17,18) |
InChI 键 |
SEAJZWLKXAOLIK-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


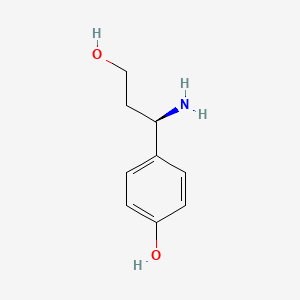


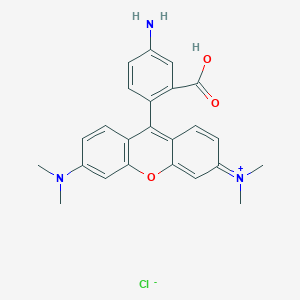

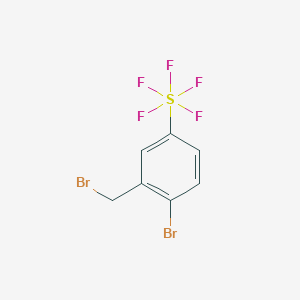
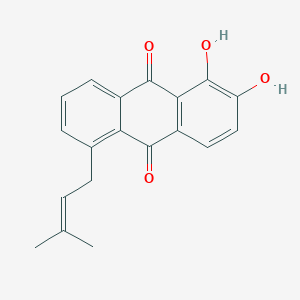
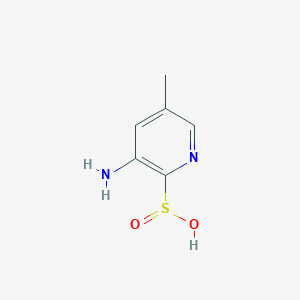
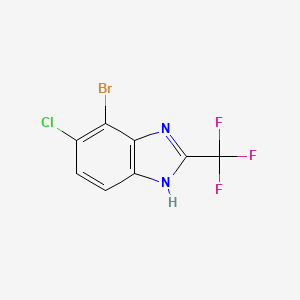
![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
